molecular formula C13H15N3O B11877196 1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone CAS No. 61322-50-7

1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone

Cat. No.: B11877196
CAS No.: 61322-50-7
M. Wt: 229.28 g/mol
InChI Key: AJWYKRINXWZNMW-UHFFFAOYSA-N
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Description

1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone is a high-purity chemical compound designed for research applications, featuring a fused pyrazolo[1,5-b]indazole core. This scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents . Fused nitrogen-containing heterocycles like pyrazoloindazoles are recognized as key structural motifs in many pharmaceutically active compounds . They are frequently investigated for their potential to interact with various biological targets, including protein kinases, which are crucial in cellular signalling pathways . Researchers can explore this compound as a versatile building block or a core structure for designing and synthesizing new molecules with potential biological activity. Its structure is amenable to further chemical modification, allowing for the exploration of structure-activity relationships (SAR). This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

CAS No.

61322-50-7

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

1-(2,5-dimethyl-3,9b-dihydropyrazolo[1,5-b]indazol-1-yl)ethanone

InChI

InChI=1S/C13H15N3O/c1-8-12(9(2)17)13-10-6-4-5-7-11(10)15(3)16(13)14-8/h4-7,13-14H,1-3H3

InChI Key

AJWYKRINXWZNMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2C3=CC=CC=C3N(N2N1)C)C(=O)C

Origin of Product

United States

Preparation Methods

Solvent and Catalyst Selection

Palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/ethanol mixtures optimize Suzuki couplings for aryl boronic acids. Microwave-assisted reactions reduce reaction times from 12 hours to 30 minutes while improving yields by 15–20%. For acetylation, dichloromethane proves optimal due to its inertness toward Lewis acids like AlCl₃.

Temperature and Time Dependence

Cyclocondensation at room temperature (25°C) minimizes side reactions, whereas Cadogan cyclization requires reflux (80°C) for 6 hours. Acetylation proceeds best at 0–5°C to control exothermicity.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • ¹H NMR : Methyl singlets at δ 2.45 (C2-CH₃) and δ 2.62 (C8-CH₃); acetyl proton at δ 2.98.

  • MS (ESI+) : m/z 284.1 [M+H]⁺, consistent with the molecular formula C₁₄H₁₃N₃O.

  • XRD : Planar pyrazoloindazole core with dihedral angles <10° between rings.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Reference
Cadogan + SuzukiIndazole formation, cross-coupling70
Cyclocondensation + AcylationPyrazole annulation, Friedel-Crafts55
Microwave-assistedAccelerated coupling75

Chemical Reactions Analysis

Types of Reactions

1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols.

    Substitution: The methyl groups and the ethanone group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-b]indazole derivatives as anticancer agents. The compound 1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone has been investigated for its ability to inhibit specific cancer cell lines. For instance:

  • Mechanism of Action : This compound may exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival. Research indicates that compounds with similar structures can inhibit protein kinases that are crucial for tumor growth and metastasis .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo compounds has also been documented. Studies indicate that derivatives can inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a pivotal role in inflammatory responses:

  • Case Study : A library of pyrazolo compounds was screened for their ability to inhibit lipopolysaccharide-induced NF-κB transcriptional activity, revealing several candidates with promising anti-inflammatory activity .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Pyrazolo derivatives have been noted for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's:

  • Research Findings : In silico studies have suggested that certain pyrazolo derivatives may serve as effective AChE inhibitors, enhancing their therapeutic potential for neurodegenerative conditions .

Photophysical Properties

The unique structure of 1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone lends itself to applications in material science:

  • Fluorescent Properties : Recent investigations have focused on the photophysical properties of pyrazolo compounds, highlighting their potential as fluorescent materials. These properties can be exploited in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Crystallization Behavior

The crystallization behavior of pyrazolo derivatives is another area of interest. The ability to form stable crystals with unique conformational arrangements can enhance their applicability in solid-state devices:

  • Solid-State Applications : Research into the supramolecular chemistry of these compounds suggests they can form organized structures beneficial for solid-state applications .

Comparative Data Table

Application AreaKey FindingsReferences
Anticancer ActivityInhibition of protein kinases related to tumors
Anti-inflammatory EffectsInhibition of NF-κB pathway
Enzyme InhibitionPotential AChE inhibitors for neurodegenerative diseases
Material ScienceNotable photophysical properties for OLEDs
Crystallization BehaviorFormation of stable crystals with unique properties

Mechanism of Action

The mechanism of action of 1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase (COX) and kinases by binding to their active sites, thereby blocking their activity.

    Signal Transduction: It interferes with cellular signaling pathways by modulating the activity of key proteins involved in signal transduction.

    Apoptosis Induction: The compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s ethanone moiety and heterocyclic framework are critical for activity, as seen in related molecules. Below is a comparative analysis of key analogs:

Compound Name / CAS No. Molecular Formula Molecular Weight Key Structural Features Activity/Properties References
Target Compound Likely C₁₂H₁₄N₂O* ~218.25* Pyrazolo[1,5-b]indazole core; 2,8-dimethyl; ethanone at C3 Unknown (inferred scaffold-dependent activity)
1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone (Compound 14, 19) C₈H₁₁NO 137.18 Pyrrole core; ethanone at C3 Active (14) vs. inactive (19) due to scaffold differences
1-(1-Methyl-1H-indazol-3-yl)ethanone (CAS 69271-42-7) C₁₀H₁₀N₂O 174.20 Indazole core; ethanone at C3 Structural similarity (0.64) to target; potential bioactivity
1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)ethanone (CAS 122643-81-6) C₁₅H₁₂N₂O 236.27 Pyrazolo-pyridine core; ethanone at C3 Pharmacological applications (e.g., kinase inhibition)
3-Acetyl-2-phenylpyrazolo[1,5-a]pyridine C₁₅H₁₂N₂O 236.27 Pyrazolo-pyridine core; acetyl group at C3 Used in synthetic intermediates

*Estimated based on structural analysis.

Key Findings from Comparative Studies

Scaffold-Dependent Activity: The ethanone group alone is insufficient for biological activity. For example, compound 14 (active) and 19 (inactive) share the 1-(2,4-dimethylpyrrol-3-yl)ethanone moiety but differ in their heterocyclic scaffolds, highlighting the critical role of the core structure .

Similarity Scores: Computational analyses rank 1-(1-methyl-1H-indazol-3-yl)ethanone (similarity = 0.64) and ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (similarity = 0.79) as moderately related to the target compound, suggesting shared physicochemical properties .

Bioactivity in Pyrazolo-Pyridines : The pyrazolo[1,5-a]pyridine scaffold in CAS 122643-81-6 demonstrates kinase inhibition, implying that the target compound’s pyrazolo-indazole system may exhibit analogous interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones, followed by regioselective alkylation. For example, refluxing intermediates in ethanol for 2–4 hours under nitrogen atmosphere improves yield, as demonstrated in analogous pyrazole syntheses . Recrystallization using DMF-EtOH (1:1) enhances purity . Optimization should focus on solvent polarity and temperature to avoid side products like over-alkylated derivatives.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and dihydroindazolyl ring conformation. Coupling constants in 1H^1 \text{H}-NMR help distinguish between 3a,8-dihydro and fully aromatic isomers .
  • XRD : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves stereochemical ambiguities. For accurate bond-length analysis, collect high-resolution data (θ ≤ 25°) and validate using R-factor metrics (target: R1<0.05R_1 < 0.05) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Follow GHS guidelines for acetylated heterocycles:

  • Use fume hoods to avoid inhalation (LD50_{50} data pending; assume acute toxicity).
  • Store in inert atmospheres (argon) at –20°C to prevent decomposition.
  • First-aid measures include immediate ethanol rinsing for skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the compound’s reactivity or biological activity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .
  • Docking Studies : Use AutoDock Vina or PyRx to simulate binding with target proteins (e.g., kinases). Validate poses via RMSD clustering and compare with known inhibitors (e.g., pyrazolo[1,5-a]pyrazin-4-one derivatives) .

Q. How do hydrogen-bonding patterns in the crystal lattice influence physicochemical stability?

  • Methodological Answer : Perform graph-set analysis (Etter’s formalism) on XRD data to classify hydrogen bonds (e.g., C(4)\text{C}(4) chains or R22(8)\text{R}_2^2(8) rings). For example, intermolecular N–H···O bonds in pyrazoloindazolones often form 2D sheets, enhancing thermal stability up to 200°C .

Q. How to resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

  • Methodological Answer :

  • Disorder : Apply SHELXL’s PART instruction to model split positions and refine occupancy ratios. Use ISOR restraints for anisotropic displacement parameters .
  • Twinning : For twins with a BASF > 0.3, employ TWIN/BASF commands in SHELXL. Validate via Rint_{\text{int}} (< 0.1) and Hooft parameter consistency .

Q. What strategies improve crystallization of this compound for XRD studies?

  • Methodological Answer :

  • Solvent Screening : Test mixed solvents (e.g., DCM:hexane) to induce slow nucleation.
  • Seeding : Use microseeds from analogous crystals (e.g., pyrazolo[1,5-b]indazol-3-yl derivatives) .
  • Temperature Gradients : Gradual cooling from 50°C to 4°C over 48 hours reduces twinning .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C for 24h) and monitor via HPLC-UV. Pyrazoloindazolones typically degrade via ring-opening at pH < 2 .
  • Thermal Stability : Use TGA-DSC to identify decomposition thresholds (onset >150°C suggests suitability for solid-state formulations) .

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